molecular formula C12H14INO3 B6629490 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid

3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid

Cat. No.: B6629490
M. Wt: 347.15 g/mol
InChI Key: YBJOWFHTEXWYAU-UHFFFAOYSA-N
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Description

3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid is an organic compound that features a benzoyl group substituted with iodine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid typically involves the iodination of 3-methylbenzoic acid followed by a series of reactions to introduce the propanoic acid and methylamino groups. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. Subsequent steps may involve the use of protecting groups and various reagents to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale iodination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The specific conditions would be optimized for yield and efficiency, taking into account factors such as reaction temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, while the benzoyl and propanoic acid groups can interact with various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-methylbenzoic acid: Shares the iodinated benzoyl group but lacks the propanoic acid and methylamino groups.

    3-Iodo-4-methoxybenzoic acid: Similar iodinated structure with a methoxy group instead of a methyl group.

    Methyl 2-iodo-3-methylbenzoate: An ester derivative with similar structural features.

Uniqueness

3-[(2-Iodo-3-methylbenzoyl)-methylamino]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom, in particular, allows for unique interactions in both chemical and biological contexts.

Properties

IUPAC Name

3-[(2-iodo-3-methylbenzoyl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO3/c1-8-4-3-5-9(11(8)13)12(17)14(2)7-6-10(15)16/h3-5H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOWFHTEXWYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)CCC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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